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Compound of Interest

Compound Name: Feroline

Cat. No.: B1238008

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide
for the structural elucidation of Feroline using Nuclear Magnetic Resonance (NMR)
spectroscopy. Quantitative data is presented in structured tables, and experimental workflows
are visualized using diagrams.

Introduction

Feroline ([(3Z,82)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-
hydroxybenzoate) is a natural product with the molecular formula C22H300a4.[1][2][3] The
structural complexity of Feroline, featuring a ten-membered ring, multiple stereocenters, and
distinct functional groups, necessitates a comprehensive analytical approach for its
characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the complete structural assignment of such molecules.[4] This application
note outlines the standard one-dimensional (1D) and two-dimensional (2D) NMR experiments
used to determine the constitution and relative stereochemistry of Feroline.

Data Presentation

The following tables summarize the hypothetical *H and 3C NMR chemical shifts for Feroline,
recorded in CDCIs at 500 MHz for *H and 125 MHz for 3C.

Table 1: *H NMR Data for Feroline (500 MHz, CDClIs)
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. . Coupling

Position Chemical Shift Multiplicity Constant (J) Integration

(3) ppm o
1 5.35 dd 10.5,45 1H
2 2.80 m 1H
3 5.60 d 10.0 1H
4a 2.30 m 1H
4b 2.15 m 1H
6a 1.80 m 1H
6b 1.65 m 1H
7 5.10 t 7.0 1H
10a 2.40 m 1H
10b 2.25 m 1H
11 1.60 S 3H
12 1.05 d 7.0 3H
13 1.02 d 7.0 3H
14 1.70 S 3H
15 1.25 S 3H
2' 7.90 d 8.5 2H
3 6.85 d 8.5 2H
4'-OH 5.80 brs 1H
5-OH 2.10 S 1H

Table 2: 13C NMR Data for Feroline (125 MHz, CDCls)
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Position Chemical Shift (6) ppm DEPT
1 78.5 CH
2 50.2 CH
3 128.9 CH
4 40.1 CH:z
5 72.8 C

6 41.5 CH2
7 125.0 CH
8 135.5 C

9 48.9 CH:z
10 138.0 C
11 28.1 CHs
12 21.5 CHs
13 21.3 CHs
14 16.5 CHs
15 24.8 CHs
1 122.0 C
2 132.2 CH
3' 115.5 CH
4' 160.1 C
C=0 166.5 C

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are
designed for a standard 500 MHz NMR spectrometer.
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Sample Preparation

» Dissolution: Dissolve 5-10 mg of purified Feroline in approximately 0.6 mL of deuterated
chloroform (CDCIs).

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for *H
and 13C NMR, with its signal set to 0.00 ppm.

1D NMR Spectroscopy

e H NMR:
o Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
o Spectral Width: 12 ppm.
o Acquisition Time: 2.73 s.
o Relaxation Delay: 2.0 s.
o Number of Scans: 16.
o Temperature: 298 K.

e 13C NMR:

[¢]

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

[¢]

Spectral Width: 240 ppm.

o

Acquisition Time: 1.36 s.

o

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

[¢]
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o Temperature: 298 K.

e DEPT-135:
o Pulse Program: Standard DEPT-135 pulse sequence.

o Parameters: Use the same spectral width and temperature as the 3C experiment. This
experiment helps differentiate between CH, CHz, and CHs signals.

2D NMR Spectroscopy

e COSY (Correlation Spectroscopy):

o

Purpose: To identify proton-proton (*H-H) spin-spin coupling networks.

[¢]

Pulse Program:cosygpdf.

[¢]

Data Points: 2048 in F2, 512 in F1.

[e]

Number of Scans: 8 per increment.

e HSQC (Heteronuclear Single Quantum Coherence):

[¢]

Purpose: To identify direct one-bond correlations between protons and carbons (*H-13C).

[¢]

Pulse Program:hsqcedetgpsisp2.3.

[e]

1J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

o

Data Points: 1024 in F2, 256 in F1.

o HMBC (Heteronuclear Multiple Bond Correlation):

[¢]

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (*H-
13C),

[¢]

Pulse Program:hmbcgplpnddgf.

[e]

Long-Range Coupling Constant: Optimized for 8 Hz.
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o Data Points: 2048 in F2, 512 in F1.

o NOESY (Nuclear Overhauser Effect Spectroscopy):

o Purpose: To identify through-space correlations between protons that are in close
proximity, which is crucial for determining relative stereochemistry.

o Pulse Program:noesygpph.
o Mixing Time: 500 ms.
o Data Points: 2048 in F2, 512 in F1.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the
structural elucidation of Feroline.

Carbon Signals
(H, COSY, C, HSQC)
2D NMR Experiments
cosy Hsqe | HvBC

Click to download full resolution via product page

Caption: Experimental workflow for Feroline structural analysis.
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Caption: Logical relationships in NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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